molecular formula C17H18BrN5O B1442422 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine CAS No. 1282514-63-9

9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B1442422
Key on ui cas rn: 1282514-63-9
M. Wt: 388.3 g/mol
InChI Key: WLTNPZPMVAIRRH-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

To a solution of 8-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid [1-dimethylamino-eth-(E)-ylidene]-amide (0.340 g, 0.000901 mol) in acetic acid (3.0 mL, 0.053 mol) was added isopropylhydrazine hydrochloride (0.1196 g, 0.001082 mol). The reaction was heated to 95° C. for 3 h. The acetic acid was removed in vacuo and the product was loaded as a solid onto silica and purified by flash chromatography (0-10% MeOH in DCM) to give 8-Bromo-2-(2-isopropyl-5-methyl-2H-[1,2,4]triazol-3-yl)-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (293 mg) as an orange solid. MS (ESI+) 388.1/390.1
Quantity
3 mL
Type
reactant
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
0.1196 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)/[C:3](=[N:5]/[C:6]([C:8]1[N:17]=[C:16]2[N:10]([CH2:11][CH2:12][O:13][C:14]3[CH:21]=[C:20]([Br:22])[CH:19]=[CH:18][C:15]=32)[CH:9]=1)=O)/[CH3:4].C(O)(=O)C.Cl.[CH:29]([NH:32]N)([CH3:31])[CH3:30]>>[Br:22][C:20]1[CH:19]=[CH:18][C:15]2[C:16]3[N:10]([CH2:11][CH2:12][O:13][C:14]=2[CH:21]=1)[CH:9]=[C:8]([C:6]1[N:32]([CH:29]([CH3:31])[CH3:30])[N:2]=[C:3]([CH3:4])[N:5]=1)[N:17]=3 |f:2.3|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
CN(\C(\C)=N\C(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
isopropylhydrazine hydrochloride
Quantity
0.1196 g
Type
reactant
Smiles
Cl.C(C)(C)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-10% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C3=NC(=CN3CCO2)C=2N(N=C(N2)C)C(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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